2,3-Quinoxalinedione, 1-cyclopropyl-1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is an organic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a derivative of quinoxalinedione, a bicyclic compound known for its diverse biological activities. This compound is of interest in various fields of research due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. The reaction is typically carried out at room temperature using a simple grinding method, which offers high atom economy and efficiency .
Industrial Production Methods
While specific industrial production methods for 1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione are not widely documented, the general approach involves the condensation of dimethyloxalate with o-phenylenediamine, followed by cyclization to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an antagonist of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family, which are involved in excitatory neurotransmission . This interaction can modulate synaptic transmission and has implications for neurological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalinedione: Shares the same bicyclic core structure and exhibits similar biological activities.
1,4-dihydroquinoxaline-2,3-dione: A closely related compound with similar synthetic routes and applications.
Quinazoline-2,4-dione: Another related compound with pharmacological relevance.
Uniqueness
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxalinedione derivatives and may contribute to its specific pharmacological properties.
Eigenschaften
Molekularformel |
C11H9N2O2+ |
---|---|
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
1-cyclopropylquinoxalin-1-ium-2,3-dione |
InChI |
InChI=1S/C11H9N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2/q+1 |
InChI-Schlüssel |
QEKDVUAPAOLJRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1[N+]2=C3C=CC=CC3=NC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.